3-Phenoxybenzoyl-coenzyme A
CAS No.: 81424-65-9
Cat. No.: VC1639233
Molecular Formula: C34H44N7O18P3S
Molecular Weight: 963.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81424-65-9 |
|---|---|
| Molecular Formula | C34H44N7O18P3S |
| Molecular Weight | 963.7 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenoxybenzenecarbothioate |
| Standard InChI | InChI=1S/C34H44N7O18P3S/c1-34(2,28(44)31(45)37-12-11-24(42)36-13-14-63-33(46)20-7-6-10-22(15-20)56-21-8-4-3-5-9-21)17-55-62(52,53)59-61(50,51)54-16-23-27(58-60(47,48)49)26(43)32(57-23)41-19-40-25-29(35)38-18-39-30(25)41/h3-10,15,18-19,23,26-28,32,43-44H,11-14,16-17H2,1-2H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t23-,26-,27-,28+,32-/m1/s1 |
| Standard InChI Key | KYFVEPCCDJEYRH-XWBFYVKYSA-N |
| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Introduction
Chemical Structure and Properties
Molecular Identification and Physical Properties
3-Phenoxybenzoyl-coenzyme A (3PBA-CoA) is a thioester conjugate with the molecular formula C34H44N7O18P3S and a molecular weight of 963.7 g/mol . The compound has been cataloged in chemical databases with the PubChem CID 196192 and is also known by synonyms including "3-Phenoxybenzoyl-coa" and "Coenzyme A, 3-phenoxybenzoyl-" . As a coenzyme A thioester, the compound contains multiple functional groups including phosphate moieties, amide bonds, and the characteristic high-energy thioester linkage that connects the 3-phenoxybenzoic acid portion to the coenzyme A molecule.
Structural Characteristics
The complete IUPAC name of 3-Phenoxybenzoyl-coenzyme A is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenoxybenzenecarbothioate . This complex structure can be understood by examining its key components:
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The 3-phenoxybenzoyl group: Derived from 3-phenoxybenzoic acid, featuring a phenoxy substituent at the meta position of the benzoic acid
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The coenzyme A moiety comprising:
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A 3'-phosphoadenosine component
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A diphosphate bridge
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A pantothenic acid (vitamin B5) derivative
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A β-mercaptoethylamine group that provides the thiol for thioester formation
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While 2D structural representations of the molecule are available in chemical databases, the generation of 3D conformers is challenging due to the molecule's complexity and flexibility .
Chemical Reactivity
As with other acyl-CoA thioesters, 3-Phenoxybenzoyl-coenzyme A possesses a high-energy thioester bond that makes it reactive in biological systems. This reactivity is essential for its role in metabolism, as it enables the transfer of the 3-phenoxybenzoyl group to various acceptor molecules, particularly amino acids. The thioester bond is susceptible to:
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Enzymatic hydrolysis by thioesterases
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Nucleophilic attack by amino groups in conjugation reactions
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Hydrolysis under alkaline conditions
Biochemical Role and Function
Metabolic Context of 3-Phenoxybenzoyl-coenzyme A
Coenzyme A and its derivatives play fundamental roles in numerous metabolic processes including the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and the synthesis of lipids, glycans, and heme . In the specific context of xenobiotic metabolism, 3-Phenoxybenzoyl-coenzyme A functions as an activated intermediate that facilitates the conjugation of 3-phenoxybenzoic acid with amino acids.
The formation of 3-Phenoxybenzoyl-coenzyme A represents a critical step in the Phase II metabolism of 3-phenoxybenzoic acid, increasing the compound's water solubility and facilitating its elimination from the body. This metabolic activation through CoA thioester formation is analogous to the activation of fatty acids for β-oxidation, highlighting the conserved biochemical mechanisms across different metabolic pathways.
Role in 3-Phenoxybenzoic Acid Metabolism
Table 1: Enzymatic Activities Related to 3-Phenoxybenzoyl-coenzyme A Metabolism
| Enzyme | Function | Relative Activity |
|---|---|---|
| 3PBA-CoA synthetase | Formation of 3PBA-CoA from 3PBA | Rate-limiting (lower activity) |
| Acyl-CoA:glycine N-acyltransferase | Conjugation of 3PBA-CoA with glycine | 10-300 fold higher than synthetase |
| Cytochrome P450 enzymes | Competing pathway: hydroxylation of 3PBA | Species-dependent (high in rat) |
Studies have demonstrated a 10 to 300-fold excess of acyl-CoA:glycine N-acyltransferase activity compared to 3PBA-CoA synthetase activity in hepatic and renal tissues across various species . This significant disparity in enzyme activities confirms that once 3-Phenoxybenzoyl-coenzyme A is formed, its conversion to amino acid conjugates occurs very efficiently.
Species Differences in Metabolism
One of the most intriguing aspects of 3-Phenoxybenzoyl-coenzyme A metabolism is the remarkable species diversity observed in the handling of 3-phenoxybenzoic acid. Comprehensive studies across ten mammalian species and one avian species have revealed significant variations in metabolic pathways involving this compound .
Table 2: Species Differences in 3-Phenoxybenzoic Acid Metabolism
| Species | Major Metabolic Pathways | Role of 3-Phenoxybenzoyl-coenzyme A |
|---|---|---|
| Sheep | Glycine conjugation | Primary intermediate |
| Gerbil | Glycine conjugation | Primary intermediate |
| Cat | Glycine conjugation | Primary intermediate |
| Ferret | Glycine and taurine conjugation | Primary intermediate |
| Mouse | Taurine conjugation | Primary intermediate |
| Mallard duck | Glycylvaline (dipeptide) conjugation | Primary intermediate |
| Rat | Oxidation (hydroxylation) predominates | Minor pathway |
| Marmoset | Glucuronidation of hydroxylated metabolite | Variable |
| Hamster | Glucuronidation of hydroxylated metabolite | Variable |
| Guinea-pig | Glucuronidation of hydroxylated metabolite | Variable |
| Rabbit | Glucuronidation of hydroxylated metabolite | Variable |
In species such as sheep, gerbil, cat, and ferret, the formation of 3-Phenoxybenzoyl-coenzyme A leads predominantly to glycine conjugation . In mice and ferrets, taurine conjugation represents a significant pathway, while in the mallard duck, a unique dipeptide conjugation with glycylvaline occurs . These variations reflect differences in the expression and activity of the enzymes involved in CoA activation and subsequent conjugation reactions.
Metabolic Pathways and Enzymatic Reactions
Formation of 3-Phenoxybenzoyl-coenzyme A
The biosynthesis of 3-Phenoxybenzoyl-coenzyme A involves an ATP-dependent reaction catalyzed by acyl-CoA synthetase (also known as acid:CoA ligase). This two-step reaction proceeds as follows:
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Activation of 3-phenoxybenzoic acid with ATP to form a 3-phenoxybenzoyl-adenylate intermediate with the release of pyrophosphate
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Reaction of coenzyme A with the activated 3-phenoxybenzoyl-adenylate, resulting in the formation of 3-Phenoxybenzoyl-coenzyme A and the release of AMP
This ATP-dependent activation mechanism is conserved across various acyl-CoA synthetases and is essential for the formation of the high-energy thioester bond. The synthesis of 3-Phenoxybenzoyl-coenzyme A competes with other metabolic pathways for 3-phenoxybenzoic acid, particularly hydroxylation reactions catalyzed by cytochrome P450 enzymes in some species .
Conjugation Reactions Utilizing 3-Phenoxybenzoyl-coenzyme A
Once formed, 3-Phenoxybenzoyl-coenzyme A serves as the activated substrate for conjugation with various amino acids, a process catalyzed by specific acyltransferases. These conjugation reactions include:
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Glycine conjugation:
3-Phenoxybenzoyl-CoA + Glycine → 3-Phenoxybenzoylglycine + CoA-SH -
Taurine conjugation:
3-Phenoxybenzoyl-CoA + Taurine → 3-Phenoxybenzyltaurine + CoA-SH -
Other amino acid conjugations (species-specific):
3-Phenoxybenzoyl-CoA + Amino Acid → 3-Phenoxybenzoyl-amino acid + CoA-SH
The resulting conjugates typically exhibit increased water solubility compared to the parent compound, facilitating their elimination through renal or biliary excretion. The specific pattern of conjugation depends on the species, reflecting differences in the expression and activity of the relevant acyltransferases.
Relationship to Other Metabolic Pathways
Research has demonstrated that the lack of glycine conjugation observed in rats in vivo results from the greater rate of hydroxylation of 3-phenoxybenzoic acid compared to its activation to 3-Phenoxybenzoyl-coenzyme A . This competition between different metabolic pathways highlights the complex interplay of enzymes in xenobiotic metabolism and explains the observed species differences in metabolic outcomes.
Analytical Methods and Research Techniques
Synthesis and Isolation Methods
For research purposes, 3-Phenoxybenzoyl-coenzyme A can be synthesized through chemical or enzymatic methods:
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Chemical synthesis approaches include:
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Direct reaction of coenzyme A with activated 3-phenoxybenzoic acid derivatives
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Carbonyldiimidazole-mediated coupling reactions
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Mixed anhydride methods
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Enzymatic synthesis can be achieved using:
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Purified acyl-CoA synthetase enzymes with ATP, CoA, and 3-phenoxybenzoic acid
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Cell-free extracts containing the necessary enzymatic machinery
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Isolation and purification typically involve chromatographic techniques, including ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Detection and Quantification
The analysis of 3-Phenoxybenzoyl-coenzyme A in biological samples presents challenges due to the compound's reactivity and the complex matrices in which it exists. Several analytical approaches have been employed:
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HPLC with UV detection, taking advantage of the adenine moiety's absorption at 260 nm
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Liquid chromatography-mass spectrometry (LC-MS) for more specific detection and structural confirmation
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Enzymatic assays measuring the conversion of 3-Phenoxybenzoyl-coenzyme A to amino acid conjugates
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Radiochemical methods using labeled substrates to track the formation and metabolism of the compound
These analytical methods have been instrumental in elucidating the role of 3-Phenoxybenzoyl-coenzyme A in xenobiotic metabolism and in characterizing the species differences in these metabolic pathways.
Experimental Approaches in Metabolic Studies
Research on 3-Phenoxybenzoyl-coenzyme A has employed various experimental systems:
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In vitro studies using:
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Purified enzymes to characterize the kinetics of 3-Phenoxybenzoyl-coenzyme A formation and utilization
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Tissue homogenates to assess enzyme activities across different species
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Isolated hepatocytes to study the complete metabolic pathway
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In vivo studies involving:
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Administration of 3-phenoxybenzoic acid to different species followed by metabolite analysis
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Bile duct cannulation to investigate enterohepatic circulation
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Comparative studies across species to elucidate metabolic differences
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These research approaches have demonstrated good agreement between in vitro formation of 3-phenoxybenzoylglycine and in vivo observations in most species, with the notable exception of the rat, where hydroxylation predominates over CoA activation .
Physiological and Toxicological Significance
Role in Xenobiotic Detoxification
The formation of 3-Phenoxybenzoyl-coenzyme A and subsequent amino acid conjugation represents an important detoxification mechanism for 3-phenoxybenzoic acid. This metabolic pathway increases the water solubility of the compound, facilitating its elimination and reducing its potential toxicity. The conjugation with amino acids generally results in metabolites that are readily excreted in urine or bile, depending on their molecular size and properties.
Table 3: Chemical Properties of 3-Phenoxybenzoyl-coenzyme A
| Property | Value |
|---|---|
| Molecular Formula | C34H44N7O18P3S |
| Molecular Weight | 963.7 g/mol |
| PubChem CID | 196192 |
| Creation Date in PubChem | 2005-08-09 |
| Last Modified in PubChem | 2025-02-22 |
The species differences in the metabolism of 3-phenoxybenzoic acid, particularly in the formation and utilization of 3-Phenoxybenzoyl-coenzyme A, have important implications for xenobiotic toxicity and for the extrapolation of toxicological data across species.
Environmental and Toxicological Considerations
3-Phenoxybenzoic acid and related compounds are present in various environmental contexts, including as metabolites of pyrethroid insecticides. The formation of 3-Phenoxybenzoyl-coenzyme A represents an important pathway in the metabolism of these compounds, with potential implications for:
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Pesticide safety assessment and risk evaluation
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Biomonitoring of pyrethroid exposure
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Understanding species sensitivity to these compounds
The species differences in 3-Phenoxybenzoyl-coenzyme A formation and subsequent metabolism highlight the complexity of extrapolating toxicological data across species and underscore the importance of considering metabolic pathways in toxicity assessment.
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